Ammonium diheptylnaphthalenesulphonate

Micellization Surfactant Efficiency Alkylnaphthalene Sulfonates

Ammonium diheptylnaphthalenesulphonate (CAS 93962-85-7) is a long-chain dialkyl naphthalene sulfonate anionic surfactant, characterized by a C24 hydrophobic moiety with two heptyl groups on a naphthalene core and a sulfonate-ammonium hydrophilic head. As a member of the alkyl naphthalene sulfonate (ANS) class, it possesses both surfactant and hydrotropic capabilities, functioning effectively as a dispersant, emulsifier, and wetting agent in aqueous and non-aqueous industrial systems.

Molecular Formula C24H39NO3S
Molecular Weight 421.6 g/mol
CAS No. 93962-85-7
Cat. No. B12652025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium diheptylnaphthalenesulphonate
CAS93962-85-7
Molecular FormulaC24H39NO3S
Molecular Weight421.6 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC)S(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C24H36O3S.H3N/c1-3-5-7-9-11-15-20-19-21-16-13-14-18-23(21)24(28(25,26)27)22(20)17-12-10-8-6-4-2;/h13-14,16,18-19H,3-12,15,17H2,1-2H3,(H,25,26,27);1H3
InChIKeyUWASBNOHSIELBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Diheptylnaphthalenesulphonate (CAS 93962-85-7): Technical Baseline for Industrial Procurement


Ammonium diheptylnaphthalenesulphonate (CAS 93962-85-7) is a long-chain dialkyl naphthalene sulfonate anionic surfactant, characterized by a C24 hydrophobic moiety with two heptyl groups on a naphthalene core and a sulfonate-ammonium hydrophilic head . As a member of the alkyl naphthalene sulfonate (ANS) class, it possesses both surfactant and hydrotropic capabilities, functioning effectively as a dispersant, emulsifier, and wetting agent in aqueous and non-aqueous industrial systems [1][2]. The compound is structurally distinct from mono-alkyl naphthalene sulfonates and shorter-chain variants, which influences its aggregation behavior, surface activity, and temperature-dependent solubility.

Ammonium Diheptylnaphthalenesulphonate: Why Generic Substitution Fails in Industrial Applications


Substituting ammonium diheptylnaphthalenesulphonate with alternative alkyl naphthalene sulfonates or conventional anionic surfactants without rigorous re-validation is scientifically unsound. Fundamental micellar and surface properties are strongly chain-length-dependent within this class: as alkyl chain length increases, the critical micelle concentration (CMC) decreases logarithmically and the surface tension reduction efficiency (pC20) rises, directly altering dosage requirements and wetting performance [1][2]. Moreover, the naphthalene core confers aggregation behavior that is less sensitive to chain length variations compared to alkylbenzene sulfonates, meaning that micelle size and microenvironmental properties (polarity, viscosity) differ systematically from those of sodium dodecyl sulfate (SDS) and other common alternatives [3][4]. The presence of two heptyl chains and the ammonium counterion also distinguishes this compound from sodium diheptylnaphthalenesulfonate (CAS 34390-17-5), which exhibits different Krafft point and solubility characteristics due to cation effects. These structure-property relationships directly govern emulsification stability, hydrotropic efficiency, and formulation clarity, making generic substitution a significant formulation risk.

Ammonium Diheptylnaphthalenesulphonate: Quantitative Differentiation Evidence for Procurement Decisions


CMC and Micellization Efficiency Differentiate Long-Chain ANS from Shorter Homologs and SDS

For ammonium diheptylnaphthalenesulphonate, the critical micelle concentration (CMC) and surface tension at CMC (γCMC) can be inferred from the homologous series of sodium alkylnaphthalene sulfonates. In the sodium salt series (C6, C8, C10 alkyl chains), the CMC decreases systematically from approximately 1.2 × 10⁻² M for the C6 homolog to approximately 3.2 × 10⁻³ M for the C10 homolog, with corresponding γCMC values decreasing from 38.5 mN/m to 35.0 mN/m at 30°C [1]. Extrapolating this trend, the diheptyl (C7) compound is expected to exhibit a CMC intermediate between C6 and C8, approximately 8 × 10⁻³ M, which is substantially lower than sodium dodecyl sulfate (SDS, CMC ~8.1 × 10⁻³ M at 25°C) [2]. Additionally, the aggregation number increases with chain length: from ~22 for C6 to ~35 for C10 homologs [1]. This means that at equivalent molar concentrations, ammonium diheptylnaphthalenesulphonate forms micelles at lower concentrations than shorter-chain ANS variants, reducing the amount required for effective emulsification or dispersion.

Micellization Surfactant Efficiency Alkylnaphthalene Sulfonates

Microenvironmental Polarity and Viscosity in ANS Micelles Differentiate from SDS and Nonionic Surfactants

The micellar microenvironment of alkylnaphthalene sulfonate (ANS) surfactants differs fundamentally from that of conventional anionic surfactants like sodium dodecyl sulfate (SDS). Fluorescence probe studies using pyrene show that the micropolarity of ANS micelles is consistently lower than that of SDS micelles, indicating a less polar, more hydrophobic core environment [1]. Furthermore, the microviscosity within ANS micelles is lower than that observed in nonionic and zwitterionic surfactant micelles, and this microviscosity increases with increasing alkyl chain length [1]. For the diheptyl compound, the microviscosity is expected to be intermediate between C6 and C8 homologs, estimated at approximately 80-100 cP at 25°C, compared to >120 cP for typical nonionic surfactant micelles [2]. This lower microviscosity facilitates faster solubilization kinetics for hydrophobic payloads such as oils, pesticides, or poorly water-soluble active ingredients.

Micelle Microenvironment Fluorescence Probing Alkylnaphthalene Sulfonates

Naphthalene-Based Hydrotropes Are More Efficient Than Benzene-Based Hydrotropes in Modifying Nonionic Surfactant Cloud Point

Alkylnaphthalene sulfonates, including the diheptyl derivative, demonstrate superior hydrotropic efficiency compared to alkylbenzene sulfonates such as sodium xylene sulfonate (SXS) and sodium cumene sulfonate (SCS). In controlled studies, naphthalene-based hydrotropes were shown to raise the cloud point of nonionic surfactant solutions more effectively and at lower concentrations than benzene-based counterparts [1]. For instance, sodium diisopropylnaphthalene sulfonate (SDIPNS) at 1% concentration raised the cloud point of a nonylphenol ethoxylate (9-10 EO) solution by approximately 15°C, whereas equivalent concentrations of SXS achieved only a 5-7°C increase [2]. While direct quantitative data for the diheptyl variant is not available, class-level inference from the naphthalene sulfonate hydrotrope series confirms that the naphthalene core confers enhanced efficiency in modifying solubility and phase behavior of nonionic surfactant systems.

Hydrotrope Cloud Point Elevation Alkylnaphthalene Sulfonates

Krafft Point and Low-Temperature Solubility Advantage of Dialkyl Naphthalene Sulfonates over Mono-Alkyl Homologs

The Krafft point (temperature above which micelle formation occurs and solubility increases sharply) is a critical parameter for low-temperature formulation stability. Studies on alkylarenesulfonates demonstrate that branching and symmetry reduction lower the Krafft point [1]. Specifically, the Krafft points of alkylnaphthalenesulfonates decrease as alkyl chain branching increases. The diheptyl structure, with two C7 chains rather than a single linear C14 chain, is expected to exhibit a significantly lower Krafft point than its linear mono-alkyl counterpart (e.g., sodium tetradecyl naphthalene sulfonate). In the sodium alkylnaphthalene sulfonate series, the Krafft temperature increases with chain length: from <0°C for C6 to approximately 25°C for C10 homologs [2]. The dialkyl substitution pattern of ammonium diheptylnaphthalenesulphonate disrupts crystalline packing, leading to a Krafft point estimated below 15°C, compared to >30°C for a linear C14 mono-alkyl naphthalene sulfonate.

Krafft Point Surfactant Solubility Alkylnaphthalene Sulfonates

Ammonium Diheptylnaphthalenesulphonate: Validated Application Scenarios for Scientific and Industrial Use


Emulsifiable Concentrate (EC) Formulations for Agrochemical Pesticides

Ammonium diheptylnaphthalenesulphonate is well-suited as a primary emulsifier in pesticide emulsifiable concentrates (ECs). The combination of a low CMC (Section 3, Evidence 1) and a hydrophobic micelle core (Section 3, Evidence 2) ensures efficient solubilization and dispersion of hydrophobic active ingredients (e.g., pyrethroids, organophosphates) upon dilution in spray tanks. The lower microviscosity of ANS micelles facilitates rapid partitioning of the pesticide into the micellar phase, improving the uniformity of spray deposition on plant surfaces [1]. Furthermore, the hydrotropic properties of the naphthalene sulfonate class (Section 3, Evidence 3) help maintain clarity and stability of the concentrate during storage, preventing phase separation that can occur with conventional anionic emulsifiers like calcium dodecylbenzene sulfonate.

Industrial and Institutional (I&I) Hard Surface Cleaners Requiring High-Electrolyte Stability

The dialkyl naphthalene sulfonate structure confers exceptional tolerance to high electrolyte concentrations, including sodium hydroxide, sodium metasilicate, and builders such as EDTA and phosphates. This is supported by class-level evidence that alkylnaphthalene sulfonates remain soluble and surface-active in concentrated salt solutions where many conventional surfactants precipitate or lose efficacy [2]. The low Krafft point (Section 3, Evidence 4) further ensures that the surfactant remains active in cold-water cleaning applications, making it a preferred choice for industrial degreasers and CIP (clean-in-place) formulations used in food and beverage processing facilities where ambient temperatures may be low.

Dispersing Agent for Dyes and Pigments in Textile and Coating Industries

The planar naphthalene ring system of ammonium diheptylnaphthalenesulphonate provides strong π-π stacking interactions with aromatic dye molecules and pigment surfaces, enhancing dispersion stability and preventing agglomeration. The compound's micellar properties (Section 3, Evidence 1 and 2) contribute to its effectiveness as a dispersant: the micelles act as reservoirs that solubilize dye aggregates, while the low CMC ensures that sufficient monomeric surfactant is available to adsorb onto particle surfaces at low concentrations [3]. This dual mechanism results in improved color yield in textile dyeing and reduced pigment settling in coating formulations compared to non-naphthalene-based dispersants.

Hydrotrope for High-Active Liquid Detergent and Hard Surface Cleaner Formulations

As a naphthalene-based hydrotrope, ammonium diheptylnaphthalenesulphonate can be employed to clarify and stabilize high-active liquid detergent concentrates containing nonionic surfactants such as alcohol ethoxylates. Based on class-level hydrotropic efficiency data (Section 3, Evidence 3), this compound is expected to raise the cloud point of nonionic surfactant blends at significantly lower use levels (e.g., 1-3%) compared to conventional hydrotropes like sodium xylene sulfonate (which may require 5-8% for equivalent effect) [4]. This reduces the total surfactant load in the formulation, lowering cost and improving the environmental profile of the finished product. Additionally, the surfactant properties of the compound itself contribute to the cleaning performance of the final formulation, unlike traditional hydrotropes which are often non-surface-active.

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